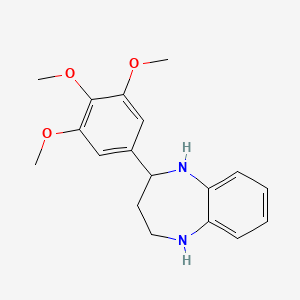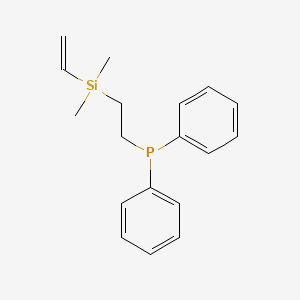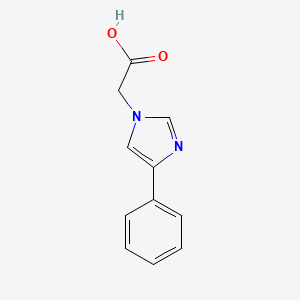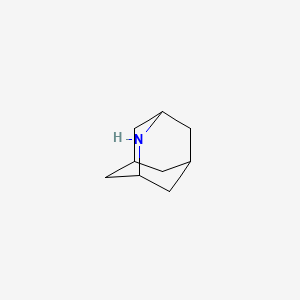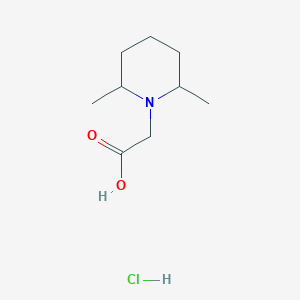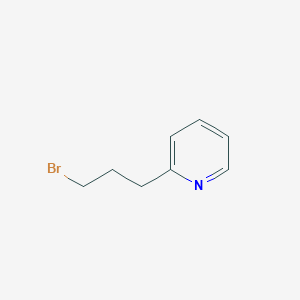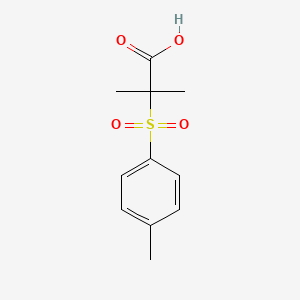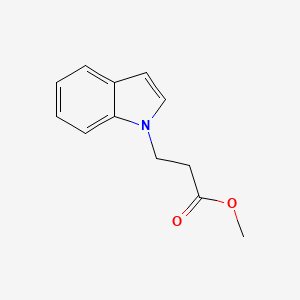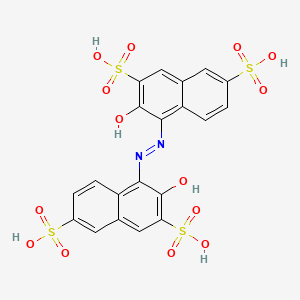
2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid
Overview
Description
2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid, also referred to as DATS, is an azo dye compound . It is used in the preparation of ultrathin free-standing films of nanofibrous composite materials . The molecular formula is C20H14N2O14S4 and the molecular weight is 634.59 .
Molecular Structure Analysis
The molecular structure of 2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid consists of 57 bonds, including 43 non-H bonds, 28 multiple bonds, 6 rotatable bonds, 11 double bonds, and 17 aromatic bonds . It also contains 4 six-membered rings, 2 ten-membered rings, 1 aliphatic ketone, 1 hydrazone, 4 hydroxyl groups, 1 aromatic hydroxyl, and 4 sulfonic (thio) groups .Physical And Chemical Properties Analysis
The dye content of 2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid is approximately 75% . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Ultrathin Free-Standing Films of Nanofibrous Composite Materials
DATS is an azo dye compound that finds application in the preparation of ultrathin free-standing films . These films are often composed of nanofibrous materials and exhibit unique properties due to their thinness and structural arrangement. Researchers have explored DATS as a component in these films, aiming to enhance their mechanical strength, optical properties, and stability .
Photocatalysis and Photodegradation
DATS has been investigated for its photocatalytic properties . When exposed to light, it can participate in redox reactions, potentially leading to the degradation of organic pollutants. Researchers have explored its use in photodegradation processes , where it breaks down harmful compounds in water or air. Understanding its photocatalytic behavior is crucial for environmental remediation and wastewater treatment .
Electrochemical Sensors and Biosensors
Due to its unique structure and electrochemical properties, DATS has been studied as a potential material for sensors . Researchers have explored its use in electrochemical sensors and biosensors for detecting various analytes, including heavy metals, organic molecules, and biomolecules. Its sensitivity and selectivity make it an interesting candidate for sensor applications .
Dye-Sensitized Solar Cells (DSSCs)
DATS has been investigated as a dye sensitizer in DSSCs . In these solar cells, the dye absorbs light and transfers electrons to the semiconductor, initiating the photovoltaic process. Researchers have explored DATS’s ability to absorb light in the visible spectrum and its electron injection efficiency. Optimizing its performance could contribute to more efficient and cost-effective solar energy conversion .
Antioxidant and Anti-Inflammatory Properties
While not directly related to scientific research, it’s worth noting that DATS has been studied for its potential antioxidant and anti-inflammatory properties. These properties are relevant in the context of health and wellness. Researchers have investigated its effects on oxidative stress and inflammation, which may have implications for various diseases and conditions .
Polymer Modification and Functionalization
DATS’s sulfonic acid groups make it amenable to polymer modification and functionalization . Researchers have explored incorporating DATS into polymer matrices to enhance properties such as mechanical strength, thermal stability, and chemical resistance. Its ability to interact with polymers opens up possibilities for tailored material design .
properties
IUPAC Name |
3-hydroxy-4-[(2-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O14S4/c23-19-15(39(31,32)33)7-9-5-11(37(25,26)27)1-3-13(9)17(19)21-22-18-14-4-2-12(38(28,29)30)6-10(14)8-16(20(18)24)40(34,35)36/h1-8,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHACZGMWBSRPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid | |
CAS RN |
76877-41-3 | |
| Record name | 2-2-Dihydroxy-1-1-azo-naphthalene-3-3-6-6-tetrasulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



